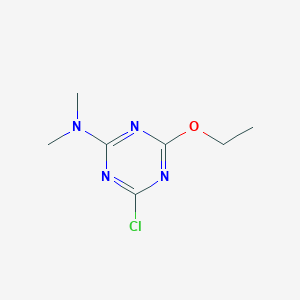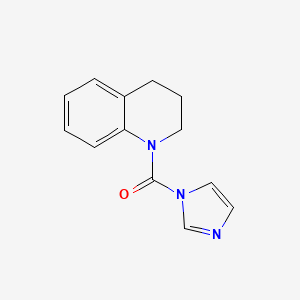
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine
Vue d'ensemble
Description
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chloro, ethoxy, and dimethylamine groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under conventional heating or microwave irradiation to achieve higher yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .
Applications De Recherche Scientifique
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the production of herbicides, UV absorbers, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of UV absorption, the compound can undergo excited-state proton transfer (ESIPT) to deactivate harmful UV radiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its controversial role in food safety.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various triazine derivatives.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for other chemicals.
Uniqueness
2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of chloro, ethoxy, and dimethylamine groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11ClN4O |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
4-chloro-6-ethoxy-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H11ClN4O/c1-4-13-7-10-5(8)9-6(11-7)12(2)3/h4H2,1-3H3 |
Clé InChI |
RRYMNVKVNNTFAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=N1)N(C)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl [3-(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)propyl]carbamate](/img/structure/B8729809.png)


![2-(m-Nitrophenyl)-5H-s-triazolo[5,1-a] isoindole](/img/structure/B8729819.png)


![7-Nitrobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B8729832.png)


